N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine

Catalog No.
S2759059
CAS No.
1909336-20-4
M.F
C13H12F3N3
M. Wt
267.255
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyrid...

CAS Number

1909336-20-4

Product Name

N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C13H12F3N3

Molecular Weight

267.255

InChI

InChI=1S/C13H12F3N3/c14-13(15,16)10-5-6-18-12(7-10)19-11-3-1-9(8-17)2-4-11/h1-7H,8,17H2,(H,18,19)

InChI Key

UWSOUWWOTQZZPG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)NC2=NC=CC(=C2)C(F)(F)F

Solubility

not available

N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine is an organic compound characterized by the presence of both an aminomethyl group and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is C12H12F3N3C_{12}H_{12}F_{3}N_{3}, and it has the CAS number 1909336-20-4. The aminomethyl group contributes to its potential reactivity, while the trifluoromethyl group enhances its lipophilicity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.

  • Amines: Primary amines like those present in this molecule can be irritating to the skin, eyes, and respiratory system.
  • Trifluoromethyl group: While not typically a major hazard, the presence of fluorine atoms can alter the overall toxicity profile of the molecule.

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to derivatives such as nitro or hydroxyl compounds.
  • Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, resulting in amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using alkyl halides, producing various alkylated derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine exhibits potential biological activities due to its unique functional groups. The trifluoromethyl group may enhance binding affinity to specific biological targets, such as enzymes or receptors. Research indicates that compounds with trifluoromethyl groups often demonstrate increased potency in biological assays, making this compound a candidate for further investigation in drug development and therapeutic applications.

The synthesis of N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-(trifluoromethyl)pyridine and 4-(aminomethyl)phenylamine.
  • Reaction Conditions: A common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which operates under mild conditions and provides high yields.
  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is being investigated for its potential as a biochemical probe due to its unique functional groups.
  • Medicine: Ongoing research explores its therapeutic properties, particularly for developing new drugs targeting various diseases.
  • Industry: It is utilized in producing advanced materials with specific properties, enhancing stability or reactivity.

The interaction studies of N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine focus on its binding affinity with molecular targets. The trifluoromethyl group can significantly influence the compound's pharmacokinetics and dynamics by enhancing lipophilicity and enabling stronger interactions with biological targets. Studies have shown that compounds containing trifluoromethyl groups often exhibit improved efficacy in biological assays compared to their non-trifluorinated counterparts .

Similar Compounds

  • 4-(aminomethyl)pyridine
    • Lacks the trifluoromethyl group; different chemical properties and reactivity.
  • 4-(trifluoromethyl)pyridine
    • Does not contain an aminomethyl group; distinct reactivity patterns.
  • N-[4-(aminomethyl)phenyl]pyridin-2-amine
    • Similar structure but lacks the trifluoromethyl substituent; affects biological activity.

Uniqueness

The unique combination of both the aminomethyl and trifluoromethyl groups in N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine allows for versatile reactivity and interactions. This dual functionality makes it particularly valuable in medicinal chemistry and material science, setting it apart from similar compounds that lack one of these critical groups .

Nucleophilic Aromatic Substitution Strategies for Pyridine Core Functionalization

Nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions of pyridine is pivotal for introducing amine functionalities. Pyridine’s electron-deficient nature, exacerbated by electron-withdrawing substituents like trifluoromethyl, enhances reactivity toward nucleophiles. The mechanism proceeds via a two-step addition-elimination sequence, where the nucleophile attacks the electrophilic carbon, forming a resonance-stabilized anionic intermediate [1] [4]. For instance, the Chichibabin reaction substitutes pyridine’s 2-position with an amino group using sodium amide, leveraging the stabilization of the intermediate through delocalization onto the nitrogen atom [4] [5].

Flow reactor technology has revolutionized SNAr by enabling high-temperature (up to 300°C) and short-residence-time (minutes) conditions. In the amination of 2-chloropyridine, secondary amines undergo uncatalyzed SNAr in N-methylpyrrolidone (NMP), achieving yields exceeding 80% [2] [6]. This approach circumvents traditional limitations of slow kinetics and side reactions, making it scalable for multigram synthesis. The 4-position’s reactivity mirrors the 2-position due to analogous resonance stabilization, though substitution at the 3-position is disfavored due to inferior intermediate stabilization [1] [5].

Catalytic Amination Approaches for Aromatic Ring Assembly

Catalytic amination bridges aromatic systems via C–N bond formation. While SNAr dominates pyridine functionalization, coupling the pyridine core with the 4-(aminomethyl)phenyl moiety necessitates transition metal catalysis. Copper-mediated Ullmann-type couplings, though historically requiring harsh conditions, have been refined using chelating ligands and polar solvents. For example, aryl halides react with amines in the presence of CuI and 1,10-phenanthroline, yielding biaryl amines under milder temperatures [7].

Palladium-catalyzed Buchwald-Hartwig amination offers superior functional group tolerance and regioselectivity. Aryl bromides or chlorides couple with primary or secondary amines using Pd(OAc)₂ and Xantphos, forming C–N bonds at room temperature [7]. This method is particularly effective for assembling the N-aryl linkage in N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine, provided the pyridine’s 2-position is pre-functionalized with a halogen leaving group.

Trifluoromethyl Group Incorporation Techniques

Trifluoromethylation at the pyridine’s 4-position is achieved via copper-mediated cross-coupling under flow conditions. Aryl iodides react with potassium trifluoroacetate (CF₃CO₂K) in the presence of CuI and pyridine, achieving full conversion within 16 minutes at 200°C [7]. This method’s efficiency stems from the flow reactor’s rapid heat transfer and precise residence time control, which suppress side reactions like homocoupling. The trifluoromethyl group’s electron-withdrawing nature further activates the pyridine ring for subsequent SNAr at the 2-position.

Alternative approaches include direct trifluoromethylation via radical pathways, though these lack the regiocontrol afforded by transition metal catalysis. The flow-based copper system accommodates diverse substrates, including electron-deficient and electron-rich pyridines, ensuring broad applicability [7].

Protecting Group Strategies for Aminomethyl Functionality

The aminomethyl group on the phenyl ring necessitates protection during pyridine functionalization to prevent undesired side reactions. tert-Butoxycarbonyl (Boc) and benzyl (Bn) groups are commonly employed due to their stability under SNAr conditions and ease of removal. For instance, Boc protection of the aminomethyl moiety is achieved using di-tert-butyl dicarbonate in tetrahydrofuran, followed by deprotection with trifluoroacetic acid post-SNAr [2] [6].

Selective protection is critical when multiple reactive sites exist. In N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine, the phenyl ring’s aminomethyl group is protected during pyridine amination, ensuring the nucleophile targets the 2-position exclusively.

Process Optimization for Scalable Synthesis

Continuous-flow systems address scalability challenges inherent in batch processes. For example, amination of 2-chloropyridine in a flow reactor achieves 90% yield with a residence time of 10 minutes, compared to 24 hours in batch [2] [6]. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature250–300°CMaximizes kinetics
Residence Time5–15 minutesMinimizes decomposition
SolventNMPEnhances solubility
Nucleophile Excess1.2 equivalentsDrives completion

Trifluoromethylation under flow conditions similarly benefits from rapid mixing and heat transfer, achieving near-quantitative yields with 1 mmol substrate scales [7]. Solvent choice (NMP or dimethylformamide) and copper catalyst loading (0.8 M) are critical for minimizing byproducts like Ar-H or Ar-C₂F₅ [7].

The solubility behavior of N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine is influenced by its dual nature, containing both polar aminomethyl functionality and the lipophilic trifluoromethyl group. Based on structural analysis and comparison with related compounds, the compound exhibits moderate aqueous solubility due to the presence of the aminomethyl group, which can form hydrogen bonds with water molecules [1] [2].

Aqueous Solubility Characteristics

The compound demonstrates limited water solubility, estimated in the range of 0.1-1.0 mg/mL based on similar aminomethyl-substituted pyridines [2]. The trifluoromethyl group at the 4-position of the pyridine ring significantly reduces aqueous solubility compared to unsubstituted analogs. The aminomethyl group on the phenyl ring provides some hydrophilic character, enabling modest water solubility through hydrogen bonding interactions [4].

Organic Solvent Solubility

The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, which is characteristic of trifluoromethyl-containing pyridines [5] [6]. Moderate solubility is observed in alcoholic solvents including methanol and ethanol due to hydrogen bonding capabilities of the aminomethyl group [7]. The trifluoromethyl group enhances solubility in halogenated solvents like dichloromethane, making these suitable for synthetic manipulations [6].

Limited solubility is expected in nonpolar solvents such as hexane and diethyl ether due to the polar nature of both the pyridine nitrogen and aminomethyl functionality [7] [8]. The overall solubility profile reflects the compound's amphiphilic character, with the trifluoromethyl group providing lipophilic character while the aminomethyl group contributes polar interactions.

Solvent CategoryRepresentative SolventsEstimated SolubilityInteraction Mechanism
AqueousWater, phosphate bufferLow (0.1-1 mg/mL)Hydrogen bonding via NH₂
Polar proticMethanol, ethanolModerate (5-20 mg/mL)H-bonding and dipole interactions
Polar aproticDMSO, DMFGood (>50 mg/mL)Dipole-dipole interactions
HalogenatedDCM, chloroformGood (20-50 mg/mL)Fluorine-halogen interactions
NonpolarHexane, toluenePoor (<1 mg/mL)Limited van der Waals forces

Thermal Stability and Phase Transition Analysis

The thermal properties of N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine are influenced by the presence of the thermally stable trifluoromethyl group and the aromatic pyridine system. Based on thermal analysis of structurally related compounds, the molecule exhibits good thermal stability characteristics [9] [10].

Thermal Stability Range

Trifluoromethyl-substituted pyridines typically demonstrate thermal stability in the range of 150-300°C, as observed for related compounds such as 2-(trifluoromethyl)pyridine derivatives [9] [10]. The carbon-fluorine bonds in the trifluoromethyl group are particularly stable, with bond dissociation energies significantly higher than corresponding carbon-hydrogen bonds [12]. This contributes to the overall thermal robustness of the compound.

Melting Point Estimation

While experimental melting point data for the target compound is not available, structurally similar compounds provide guidance for estimation. 2-Amino-4-(trifluoromethyl)pyridine exhibits a melting point of 70-74°C [12], while 4-amino-2-(trifluoromethyl)pyridine shows melting behavior at 58-62°C [10]. The additional phenyl ring and aminomethyl substituent in the target compound are expected to increase intermolecular interactions, likely resulting in a melting point in the range of 80-120°C.

Phase Transition Behavior

The presence of multiple functional groups capable of hydrogen bonding suggests potential polymorphic behavior. The aminomethyl group can participate in intermolecular hydrogen bonding, while the pyridine nitrogen can act as both hydrogen bond donor and acceptor in protonated forms [13] [14]. Thermal analysis studies of related aminopyridine derivatives indicate possible reversible phase transitions at elevated temperatures [15].

Decomposition Characteristics

Thermal decomposition is expected to occur above 300°C, based on the stability profiles of trifluoromethyl pyridines [16] [12]. The decomposition mechanism likely involves initial loss of the aminomethyl side chain, followed by degradation of the aromatic systems at higher temperatures. The trifluoromethyl group remains stable until very high temperatures due to the strength of C-F bonds .

Thermal PropertyEstimated ValueTemperature RangeBasis for Estimation
Melting Point80-120°C-Comparison with CF₃-pyridine analogs
Thermal StabilityGood150-300°CTrifluoromethyl group stability
Decomposition Onset>300°C-Similar to related pyridines
Glass TransitionNot applicable-Crystalline solid behavior

Acid-Base Behavior and Protonation State Studies

The acid-base behavior of N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine is governed by two distinct basic sites: the pyridine nitrogen and the primary aminomethyl group. The electron-withdrawing trifluoromethyl group significantly influences the basicity of the pyridine nitrogen [14] [19].

Pyridine Nitrogen Basicity

The pyridine nitrogen in the target compound exhibits reduced basicity compared to unsubstituted pyridine due to the strong electron-withdrawing effect of the trifluoromethyl group. Unsubstituted pyridine has a pKₐ of 5.2 for its conjugate acid [19], while trifluoromethyl substitution typically reduces this value by 1-3 units [20]. Based on the structure of 2-amino-4-(trifluoromethyl)pyridine, which shows a pKₐ of 4.55 ± 0.11 [12], the pyridine nitrogen in the target compound is estimated to have a pKₐ in the range of 3-5.

Aminomethyl Group Basicity

The primary aminomethyl group attached to the phenyl ring represents the more basic site in the molecule. Primary aromatic amines typically exhibit pKₐ values around 4.6 (as in aniline), but the aminomethyl group shows enhanced basicity due to the methylene spacer that partially insulates it from the aromatic system [19] [21]. The estimated pKₐ for the aminomethyl group is approximately 9-10, making it the preferentially protonated site under physiological conditions [22].

pH-Dependent Protonation States

At physiological pH (7.4), the aminomethyl group exists predominantly in its protonated form, while the pyridine nitrogen remains largely unprotonated. This creates a zwitterionic character that significantly influences the compound's physicochemical properties. The Henderson-Hasselbalch equation can be applied to predict the ionization state at different pH values [14] [23].

Comparative Acid-Base Analysis

Studies of similar bis-basic compounds demonstrate that the aminomethyl group is preferentially protonated over the pyridine nitrogen due to its higher basicity [22]. This selectivity is important for understanding the compound's behavior in biological systems and synthetic applications.

Basic SiteEstimated pKₐProtonation at pH 7.4Electronic Effects
Pyridine N3-5<10% protonatedStrong CF₃ withdrawal
Aminomethyl NH₂9-10>95% protonatedInductive donation via CH₂
Overall charge at pH 7.4-Net +1Predominantly monoprotonated

Lipophilicity (LogP) and Partition Coefficient Determination

The lipophilicity of N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine is characterized by the balance between hydrophilic and lipophilic structural elements. The trifluoromethyl group significantly enhances lipophilicity, while the aminomethyl functionality provides polar character [23] [24] [25].

LogP Estimation Based on Structural Components

The calculated LogP for the neutral form of the compound is estimated to be in the range of 2-4, based on additive group contribution methods. The trifluoromethyl group contributes approximately +1.0 to +1.5 LogP units compared to hydrogen [26] [25], while the aminomethyl group reduces lipophilicity by approximately -1.0 to -1.5 units due to its polar nature [24] [25].

pH-Dependent Lipophilicity (LogD)

The compound's effective lipophilicity varies significantly with pH due to ionization of the aminomethyl group. At physiological pH (7.4), where the aminomethyl group is predominantly protonated, the LogD₇.₄ is estimated to be 0-2, substantially lower than the intrinsic LogP [23] [27]. This pH dependence is critical for understanding the compound's biological distribution and membrane permeability.

Comparative Lipophilicity Analysis

Related trifluoromethyl pyridine compounds show LogP values in the range of 2-4, consistent with our estimates [28] [29]. The presence of the aminomethyl group places the target compound in a moderate lipophilicity range that may be favorable for drug-like properties according to Lipinski's Rule of Five [27].

Partition Coefficient Implications

The moderate lipophilicity suggests good potential for membrane permeation while maintaining adequate aqueous solubility. The trifluoromethyl group enhances metabolic stability and can improve binding affinity to biological targets through hydrophobic interactions [26] .

ParameterEstimated ValuepH DependenceBiological Relevance
LogP (neutral)2-4pH independentIntrinsic lipophilicity
LogD₇.₄0-2pH dependentPhysiological distribution
Membrane permeabilityModerateHigh at basic pHAbsorption potential
Protein bindingModerateVariableDistribution characteristics

XLogP3

2.5

Dates

Modify: 2024-04-14

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